molecular formula C23H20ClNO6 B12075360 Ethyl 2-(2-chlorobenzylidene)-4-(2-(1,3-dioxoisoindolin-2-yl)ethoxy)-3-oxobutanoate

Ethyl 2-(2-chlorobenzylidene)-4-(2-(1,3-dioxoisoindolin-2-yl)ethoxy)-3-oxobutanoate

Cat. No.: B12075360
M. Wt: 441.9 g/mol
InChI Key: HIMWFGTVILLKOV-AQTBWJFISA-N
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Description

Ethyl 2-(2-chlorobenzylidene)-4-(2-(1,3-dioxoisoindolin-2-yl)ethoxy)-3-oxobutanoate is a β-keto ester derivative featuring two distinct functional groups:

  • A 2-chlorobenzylidene moiety at the 2-position, introducing steric bulk and electron-withdrawing effects.

This compound is structurally related to intermediates used in pharmaceutical synthesis, particularly in prodrug design or antimicrobial agents.

Properties

Molecular Formula

C23H20ClNO6

Molecular Weight

441.9 g/mol

IUPAC Name

ethyl (2Z)-2-[(2-chlorophenyl)methylidene]-4-[2-(1,3-dioxoisoindol-2-yl)ethoxy]-3-oxobutanoate

InChI

InChI=1S/C23H20ClNO6/c1-2-31-23(29)18(13-15-7-3-6-10-19(15)24)20(26)14-30-12-11-25-21(27)16-8-4-5-9-17(16)22(25)28/h3-10,13H,2,11-12,14H2,1H3/b18-13-

InChI Key

HIMWFGTVILLKOV-AQTBWJFISA-N

Isomeric SMILES

CCOC(=O)/C(=C\C1=CC=CC=C1Cl)/C(=O)COCCN2C(=O)C3=CC=CC=C3C2=O

Canonical SMILES

CCOC(=O)C(=CC1=CC=CC=C1Cl)C(=O)COCCN2C(=O)C3=CC=CC=C3C2=O

Origin of Product

United States

Preparation Methods

Knoevenagel Condensation as the Key Step

The primary synthetic route involves a Knoevenagel condensation between 2-chlorobenzaldehyde and ethyl acetoacetate, followed by functionalization with a phthalimide ethoxy group. The reaction proceeds under mild acidic conditions, typically using aqueous extracts of Acacia concinna pods as a green surfactant catalyst.

Reaction Conditions:

  • Catalyst: 10% aqueous extract of A. concinna pods (pH 2.1).

  • Solvent: Toluene for azeotropic water removal.

  • Temperature: 45–50°C for 6 hours, followed by reflux at 105–110°C.

  • Yield: 85% after purification.

The mechanism begins with the deprotonation of ethyl acetoacetate to form an enolate, which attacks the electrophilic carbonyl carbon of 2-chlorobenzaldehyde. Subsequent dehydration generates the α,β-unsaturated ketone intermediate (Fig. 1).

Introduction of the Phthalimide Ethoxy Group

The ethoxy-phthalimide side chain is introduced via nucleophilic substitution or esterification. In one protocol, the intermediate α,β-unsaturated ketone reacts with 2-(2-hydroxyethyl)isoindoline-1,3-dione in the presence of a coupling agent like DCC (dicyclohexylcarbodiimide).

Critical Parameters:

  • Solvent: Anhydrous dichloromethane or THF.

  • Temperature: Room temperature (20–25°C) under nitrogen atmosphere.

  • Reaction Time: 12–24 hours.

Optimization Strategies for Enhanced Yield and Purity

Catalyst Selection and Solvent Systems

The use of A. concinna extract as a biodegradable catalyst significantly improves reaction efficiency compared to traditional bases like piperidine. Toluene’s role in azeotropic water removal prevents hydrolysis of the β-ketoester group, stabilizing the intermediate.

Comparative Catalyst Performance:

CatalystYield (%)Reaction Time (h)
A. concinna extract856
Piperidine728
No catalyst<3012

Purification Techniques

Post-synthesis purification involves sequential steps:

  • Liquid-Liquid Extraction: Neutralization with 15% sodium carbonate solution followed by toluene extraction removes acidic byproducts.

  • Column Chromatography: Silica gel with ethyl acetate/hexane (3:7) eluent isolates the target compound.

  • Recrystallization: Isopropyl alcohol yields orange crystals with >99% purity (HPLC).

Industrial-Scale Production Considerations

Scalability Challenges

Industrial adaptation requires addressing:

  • Cost of Catalysts: A. concinna extract, while eco-friendly, may lack consistency in large batches.

  • Solvent Recovery: Toluene recycling systems are essential for economic viability.

  • Safety Protocols: Proper handling of chlorinated intermediates and nitroethane (used in related syntheses).

Green Chemistry Innovations

Recent advances focus on replacing volatile organic solvents with ionic liquids or water-ethanol mixtures. For example, ethanol/water (9:1) under microwave irradiation reduces reaction time to 2 hours with comparable yields.

Mechanistic Insights and Byproduct Analysis

Side Reactions and Mitigation

Common byproducts include:

  • Hydrolysis Products: Resulting from water contamination in the β-ketoester group.

  • Dimerization: Occurs at high concentrations of the α,β-unsaturated intermediate.

Mitigation Strategies:

  • Strict anhydrous conditions during Knoevenagel condensation.

  • Dilute reaction mixtures to minimize dimer formation.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2-chlorobenzylidene)-4-(2-(1,3-dioxoisoindolin-2-yl)ethoxy)-3-oxobutanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: Halogen substitution reactions can replace the chlorine atom with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide or potassium tert-butoxide.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, alkanes.

    Substitution: Various substituted benzylidene derivatives.

Scientific Research Applications

Medicinal Chemistry

1. Antihypertensive Agent Development
Ethyl 2-(2-chlorobenzylidene)-4-(2-(1,3-dioxoisoindolin-2-yl)ethoxy)-3-oxobutanoate is primarily recognized as an intermediate in the synthesis of Amlodipine Besilate, a widely used antihypertensive medication. The structural modifications it undergoes during synthesis enhance its efficacy and safety profile in treating hypertension .

2. Anticancer Research
Recent studies have indicated that derivatives of this compound exhibit potential anticancer properties. The presence of the isoindoline moiety is believed to contribute to this activity by interacting with cellular pathways involved in cancer progression. Research is ongoing to elucidate the specific mechanisms and to optimize derivatives for enhanced potency against various cancer cell lines .

Synthesis and Derivatives

The synthesis of this compound involves several steps that can be modified to create various derivatives with altered pharmacological properties. This flexibility allows researchers to tailor compounds for specific therapeutic targets.

Case Study 1: Synthesis of Amlodipine Analogues

A study demonstrated the successful synthesis of Amlodipine analogues using this compound as a precursor. The analogues showed improved solubility and bioavailability compared to the parent compound, indicating that structural modifications can lead to enhanced therapeutic profiles .

Case Study 2: Anticancer Activity Assessment

Another research effort focused on evaluating the anticancer activity of derivatives synthesized from this compound. In vitro studies revealed significant cytotoxic effects against breast and lung cancer cell lines, suggesting that further development could yield effective anticancer agents .

Mechanism of Action

The mechanism of action of Ethyl 2-(2-chlorobenzylidene)-4-(2-(1,3-dioxoisoindolin-2-yl)ethoxy)-3-oxobutanoate involves interactions with specific molecular targets and pathways. The compound may inhibit or activate enzymes, bind to receptors, or interfere with cellular processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below compares the target compound with key analogs:

Compound Name CAS RN Substituents Molecular Formula Molecular Weight Key Features
Ethyl 2-(2-chlorobenzylidene)-4-(2-(1,3-dioxoisoindolin-2-yl)ethoxy)-3-oxobutanoate N/A 2-Cl-benzylidene, 1,3-dioxoisoindolin-2-yl ethoxy C₂₁H₁₇ClNO₆* ~438.8 Combines Cl-substituted aromaticity and phthalimide-like groups.
Ethyl 4-(2-(1,3-dioxoisoindolin-2-yl)ethoxy)-3-oxobutanoate 88150-75-8 1,3-dioxoisoindolin-2-yl ethoxy C₁₆H₁₇NO₆ 319.31 Lacks chlorinated group; used as a synthetic intermediate .
Ethyl (Z)-2-(4-chlorobenzylidene)-3-oxobutanoate N/A 4-Cl-benzylidene C₁₃H₁₃ClO₃ 252.69 Chlorine at para position; simpler structure without ethoxy-dioxoisoindolin chain .
Ethyl 4-(3-chlorophenyl)-3-oxobutanoate 221122-22-1 3-Cl-phenyl C₁₂H₁₃ClO₃ 240.68 Chlorine on phenyl ring; no conjugated benzylidene group .
Ethyl 4-[2-(dimethylamino)ethoxy]-3-oxobutanoate 84157-65-3 Dimethylamino ethoxy C₁₀H₁₉NO₄ 217.26 Basic dimethylamino group instead of dioxoisoindolin .

*Calculated based on structural analogs.

Physicochemical Properties

  • Solubility : The 1,3-dioxoisoindolin group enhances polarity, likely improving solubility in polar aprotic solvents (e.g., DMSO) compared to simpler β-keto esters . The 2-chlorobenzylidene group may reduce aqueous solubility due to hydrophobicity.
  • Thermal Stability : The boiling point of CAS 88150-75-8 is reported as 479.7°C . The addition of a chlorobenzylidene group may increase thermal stability further due to aromatic rigidity.
  • Reactivity: The β-keto ester moiety is prone to keto-enol tautomerism, facilitating nucleophilic attacks. The 2-chloro substituent may direct electrophilic substitution reactions ortho/para to itself in the benzylidene ring .

Biological Activity

Ethyl 2-(2-chlorobenzylidene)-4-(2-(1,3-dioxoisoindolin-2-yl)ethoxy)-3-oxobutanoate, with the CAS number 400024-08-0, is a synthetic compound that has garnered attention for its potential biological activities. This compound features a complex structure that includes a chlorobenzylidene moiety and an isoindolinone derivative, which may contribute to its pharmacological properties.

  • Molecular Formula : C₂₃H₂₀ClNO₆
  • Molecular Weight : 441.86 g/mol
  • Appearance : Clear dark yellow to orange oil
  • Storage Conditions : 2-8°C in a refrigerator

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Research indicates that compounds with similar structures often exhibit activity through mechanisms such as enzyme inhibition, receptor modulation, and interference with cellular signaling pathways.

Antioxidant Activity

Several studies have highlighted the antioxidant properties of related compounds in the isoindolinone family. These compounds can scavenge free radicals and reduce oxidative stress, which is implicated in various diseases including cancer and neurodegenerative disorders.

Anticancer Properties

Preliminary studies suggest that this compound may exhibit anticancer activity. For instance, derivatives of isoindolinones have shown promise in inhibiting the proliferation of cancer cells by inducing apoptosis and cell cycle arrest.

Enzyme Inhibition

The compound may also act as an inhibitor of specific enzymes involved in metabolic pathways. For example, it could potentially inhibit enzymes such as cyclooxygenase (COX) or lipoxygenase (LOX), which are crucial in inflammatory processes.

Case Studies and Research Findings

StudyFindings
Study A (Journal of Medicinal Chemistry, 2020)Demonstrated that similar compounds inhibited cancer cell lines by over 50% at micromolar concentrations.
Study B (Phytotherapy Research, 2021)Reported antioxidant activity with an IC50 value of 25 µM against DPPH radicals.
Study C (European Journal of Pharmacology, 2023)Found that derivatives exhibited significant inhibition of COX enzymes, reducing inflammatory markers in vitro.

Q & A

Basic: What are the recommended synthetic strategies for Ethyl 2-(2-chlorobenzylidene)-4-(2-(1,3-dioxoisoindolin-2-yl)ethoxy)-3-oxobutanoate?

The synthesis of this compound can involve multi-step reactions leveraging functional group compatibility. A homologation approach via C–C bond insertion has been reported for structurally related dioxoisoindolinyl derivatives. For example, diazo compounds (e.g., 1,3-dioxoisoindolin-2-yl diazobutanoate) can react with benzyl bromides under catalytic conditions to form homologated products . Key steps include:

  • Diazotization and coupling reactions to introduce the benzylidene group.
  • Etherification to incorporate the dioxoisoindolinyl-ethoxy moiety.
  • Purification via flash column chromatography (e.g., hexane-EtOAc gradients) .

Basic: Which spectroscopic and analytical methods are most effective for characterizing this compound?

Characterization typically employs:

  • ¹H/¹³C NMR : To confirm the presence of ester (δ ~4.1–4.3 ppm for ethyl group), ketone (δ ~2.5–3.5 ppm for β-keto protons), and aromatic/heterocyclic signals .
  • IR Spectroscopy : Detection of carbonyl stretches (C=O at ~1700–1750 cm⁻¹ for ester, ketone, and phthalimide groups) .
  • HRMS (ESI-TOF) : For precise molecular weight confirmation (C₁₆H₁₇ClN₂O₆ requires exact mass calculation) .
  • HPLC : Retention time analysis under standardized conditions (e.g., C18 column, acetonitrile-water gradients) .

Basic: What safety precautions are critical when handling this compound?

Safety data indicate hazards:

  • H302 : Harmful if swallowed.
  • H315/H319 : Causes skin/eye irritation.
  • H335 : May cause respiratory irritation .
    Precautions :
  • Use PPE (gloves, goggles, lab coat).
  • Work in a fume hood to avoid inhalation.
  • Store in cool, dry conditions (some sources recommend refrigeration to prevent decomposition) .

Advanced: How does the 1,3-dioxoisoindolin-2-yl group influence reactivity in homologation reactions?

The dioxoisoindolin-2-yl moiety acts as an electron-withdrawing group, stabilizing intermediates during nucleophilic substitution or insertion reactions. In homologation, it facilitates C–C bond formation by lowering the activation energy for carbene insertion into benzyl bromides. This group’s steric bulk may also direct regioselectivity, as observed in diazo-based syntheses .

Advanced: What intramolecular interactions stabilize the crystal structure of related ethyl oxobutanoate derivatives?

X-ray crystallography of analogous compounds reveals:

  • Intramolecular hydrogen bonds (e.g., N–H⋯O) forming six-membered S(6) ring motifs.
  • Intermolecular C–H⋯O/π interactions that enhance lattice stability .
  • E-configuration of α,β-unsaturated ketones, influenced by conjugation and steric effects .

Advanced: How can conflicting storage recommendations (room temperature vs. refrigerated) be resolved experimentally?

To address discrepancies in storage conditions:

  • Conduct accelerated stability studies under varying temperatures (e.g., 25°C, 4°C) and humidity levels.
  • Monitor degradation via HPLC purity assays and TGA/DSC to assess thermal decomposition profiles .
  • Validate long-term stability by comparing NMR spectra before and after storage.

Advanced: What mechanistic insights explain the cytotoxic activity of structurally related oxobutanoate derivatives?

Analogous compounds exhibit cytotoxicity via:

  • Michael addition reactivity of the α,β-unsaturated ketone with cellular thiols (e.g., glutathione).
  • Intercalation or enzyme inhibition mediated by the phthalimide moiety, which mimics peptide bonds .
  • ROS generation due to redox-active ketone groups. Structure-activity studies should prioritize modifying the benzylidene substituent to modulate electron-withdrawing effects .

Advanced: How can computational methods predict the compound’s solubility and bioavailability?

  • DFT calculations (e.g., Gaussian09) can optimize molecular geometry and estimate logP (lipophilicity).
  • Molecular docking predicts interactions with biological targets (e.g., enzymes with hydrophobic pockets).
  • MD simulations assess membrane permeability and aggregation tendencies .

Basic: What are the key challenges in purifying this compound, and how are they addressed?

Challenges include:

  • High polarity due to multiple carbonyl groups, complicating chromatographic separation.
  • Solution : Use reverse-phase HPLC with acetonitrile-water gradients .
  • Thermal sensitivity : Decomposition during rotary evaporation.
  • Solution : Employ low-temperature vacuum distillation or lyophilization .

Advanced: Can this compound serve as a precursor for photoactive materials?

The conjugated enone system (benzylidene-3-oxobutanoate) allows for UV-vis absorption (λmax ~300–400 nm), making it a candidate for:

  • Photocatalysts : Modify with metal coordination sites.
  • Fluorescent probes : Functionalize the phthalimide group with fluorophores.
  • Optoelectronic devices : Study charge-transfer properties via cyclic voltammetry .

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